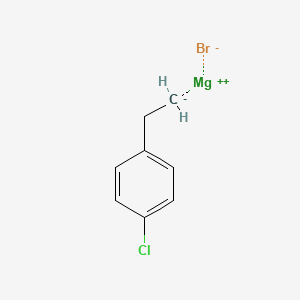

4-Chlorophenethylmagnesium bromide

CAS No.: 36159-18-9

Cat. No.: VC3872501

Molecular Formula: C8H8BrClMg

Molecular Weight: 243.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36159-18-9 |

|---|---|

| Molecular Formula | C8H8BrClMg |

| Molecular Weight | 243.81 g/mol |

| IUPAC Name | magnesium;1-chloro-4-ethylbenzene;bromide |

| Standard InChI | InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |

| Standard InChI Key | SJDUMBMHHUTCLK-UHFFFAOYSA-M |

| SMILES | [CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] |

| Canonical SMILES | [CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

4-Chlorophenylmagnesium bromide belongs to the class of Grignard reagents, with the molecular formula C₆H₄BrClMg and a molecular weight of 215.76 g/mol . The compound’s structure features a magnesium atom bonded to a bromine atom and a 4-chlorophenyl group, rendering it highly reactive toward electrophilic substrates. Its IUPAC name, magnesium; chlorobenzene; bromide, reflects this arrangement.

Key Properties:

-

Appearance: Typically supplied as a 1M solution in tetrahydrofuran (THF)/toluene .

-

Flash Point: −21°C, necessitating careful handling to avoid ignition .

-

Solubility: Reacts vigorously with protic solvents (e.g., water, alcohols) but is stable in anhydrous ethers like THF.

Synthesis and Industrial Production

Laboratory-Scale Preparation

The compound is synthesized via the reaction of 4-chlorobromobenzene with magnesium metal in an anhydrous ether solvent under inert atmosphere:

Critical Parameters:

-

Solvent Purity: Moisture or oxygen contamination leads to side reactions (e.g., hydrolysis to 4-chlorophenol).

-

Temperature Control: Exothermic reactions require cooling to maintain 0–5°C during reagent addition .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance safety and yield. Key steps include:

-

Magnesium Activation: Pre-treated magnesium turnings ensure consistent reactivity.

-

Halide Feedstock: 4-Chlorobromobenzene is preferred over chloride analogs due to faster reaction kinetics.

-

Quality Control: Final solutions are standardized via titration to verify molarity and purity .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The reagent’s primary use lies in nucleophilic additions to carbonyl groups, enabling the synthesis of alcohols, ketones, and carboxylic acid derivatives. For example, in a patented method, it participates in a catalytic coupling reaction to produce 4-(4-chlorophenyl)cyclohexyl-1-carboxylic acid, a potential pharmaceutical intermediate :

Optimized Conditions:

-

Catalyst: Transition metal catalysts (e.g., Ni or Pd complexes) improve coupling efficiency .

-

Molar Ratios: A 1:1.5–3 ratio of substrate to Grignard reagent maximizes yield .

Polymer and Material Science Applications

Recent studies highlight its role in modifying silicon surfaces. Anodic decomposition of the reagent on hydrogen-terminated silicon electrodes generates polyphenylene layers, which exhibit enhanced electronic properties for semiconductor applications.

Comparative Analysis with Related Reagents

vs. Phenylmagnesium Bromide

| Parameter | 4-Chlorophenylmagnesium Bromide | Phenylmagnesium Bromide |

|---|---|---|

| Electrophilicity | Reduced (Cl electron withdrawal) | Higher |

| Stability | Comparable | Comparable |

| Typical Yield | 85–90% | 90–95% |

vs. 4-Fluorophenyl Analogs

The chlorine substituent offers superior leaving-group potential in subsequent functionalization steps compared to fluorine, making it preferable in multi-step syntheses.

Recent Advances and Future Directions

Catalytic Asymmetric Reactions

Emerging methodologies employ chiral ligands to induce enantioselectivity in Grignard additions, expanding access to optically active intermediates .

Green Chemistry Initiatives

Efforts to replace THF with biodegradable solvents (e.g., 2-methyltetrahydrofuran) aim to reduce environmental impact without compromising reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume